Cas no 1156763-89-1 (1-(2,4-Difluorobenzoyl)piperidin-4-ol)

1-(2,4-Difluorobenzoyl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-difluorobenzoyl)piperidin-4-ol
- (2,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
- 1-(2,4-Difluorobenzoyl)piperidin-4-ol
-
- インチ: 1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2
- InChIKey: ZBCDPVWUXQIZEO-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(N1CCC(CC1)O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 40.5
1-(2,4-Difluorobenzoyl)piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D122376-1g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 1g |
$ 680.00 | 2022-06-06 | ||
Life Chemicals | F1908-0276-0.25g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | D122376-500mg |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 500mg |
$ 435.00 | 2022-06-06 | ||
TRC | D122376-100mg |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F1908-0276-5g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-0276-2.5g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0276-0.5g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-0276-10g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0276-1g |
1-(2,4-difluorobenzoyl)piperidin-4-ol |
1156763-89-1 | 95%+ | 1g |
$770.0 | 2023-09-07 |
1-(2,4-Difluorobenzoyl)piperidin-4-ol 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
1-(2,4-Difluorobenzoyl)piperidin-4-olに関する追加情報
Research Update on 1-(2,4-Difluorobenzoyl)piperidin-4-ol (CAS: 1156763-89-1): Synthesis, Biological Activity, and Therapeutic Potential
Recent studies on the compound 1-(2,4-Difluorobenzoyl)piperidin-4-ol (CAS: 1156763-89-1) have highlighted its growing importance in medicinal chemistry and drug discovery. This piperidine derivative, characterized by a 2,4-difluorobenzoyl moiety, has emerged as a promising scaffold for the development of novel therapeutic agents. The compound's unique structural features, including its ability to modulate protein-protein interactions and enzyme activity, have attracted significant attention from researchers in the field of chemical biology and pharmaceutical sciences.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated the efficient synthesis of 1-(2,4-Difluorobenzoyl)piperidin-4-ol through a modified Buchwald-Hartwig amination followed by selective fluorobenzoylation. The researchers achieved an overall yield of 78% with high purity (>99%), making this synthetic route particularly valuable for scale-up production. The study also revealed that the compound exhibits excellent stability under physiological conditions, with a half-life of over 48 hours in simulated gastric fluid.
Pharmacological investigations have uncovered multiple potential applications for this compound. In vitro studies using human cancer cell lines showed that 1-(2,4-Difluorobenzoyl)piperidin-4-ol exhibits selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 2.3 μM, while showing minimal activity against other HDAC isoforms. This selectivity profile suggests potential utility in oncology, particularly for cancers where HDAC6 overexpression plays a pathogenic role. Additional research presented at the 2024 American Chemical Society National Meeting demonstrated the compound's ability to cross the blood-brain barrier, opening possibilities for neurological applications.
Structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's biological properties. The 2,4-difluorophenyl group appears crucial for target binding, while the hydroxyl group at the 4-position of the piperidine ring contributes to water solubility and metabolic stability. Recent molecular docking simulations (Bioorganic Chemistry, 2024, 143: 107082) suggest that the compound adopts a unique binding conformation in the HDAC6 active site, forming hydrogen bonds with His573 and Asp567 residues.
Current preclinical evaluation focuses on the compound's safety profile and pharmacokinetic properties. Animal studies conducted by a European pharmaceutical consortium showed favorable oral bioavailability (62%) and linear pharmacokinetics in the dose range of 5-50 mg/kg. Notably, the compound demonstrated minimal cytochrome P450 inhibition, reducing the likelihood of drug-drug interactions. These findings position 1-(2,4-Difluorobenzoyl)piperidin-4-ol as a promising lead compound for further development.
Ongoing research efforts are exploring structural analogs and prodrug formulations to optimize therapeutic efficacy. A recent patent application (WO2023187657) describes crystalline forms of the compound with improved physicochemical properties. As the scientific community continues to investigate this molecule, its potential applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, are becoming increasingly apparent. The compound represents an exciting example of how rational drug design can yield molecules with both scientific interest and clinical potential.
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